molecular formula C12H21ClO2 B8731332 3,7-Dimethyloct-6-en-1-yl chloroacetate CAS No. 5471-50-1

3,7-Dimethyloct-6-en-1-yl chloroacetate

Cat. No.: B8731332
CAS No.: 5471-50-1
M. Wt: 232.74 g/mol
InChI Key: WVUYCURPUOHOPE-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-1-yl chloroacetate is a chloroacetate ester derived from the terpene alcohol 3,7-dimethyloct-6-en-1-ol. Chloroacetate esters are characterized by their chloroacetyl group (-O-CO-CH2Cl), which confers reactivity and biological activity. Additionally, the methyl carbonate analog of 3,7-dimethyloct-6-en-1-yl derivatives is patented as a perfume ingredient, highlighting the role of ester functional groups in modulating volatility and odor profiles .

Properties

CAS No.

5471-50-1

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-chloroacetate

InChI

InChI=1S/C12H21ClO2/c1-10(2)5-4-6-11(3)7-8-15-12(14)9-13/h5,11H,4,6-9H2,1-3H3

InChI Key

WVUYCURPUOHOPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Thymyl Chloroacetate

Structural Similarity: Both compounds share the chloroacetate ester group, but thymyl chloroacetate is derived from thymol (a monoterpene alcohol). Toxicity and Bioactivity:

  • Thymyl chloroacetate demonstrates high acute toxicity (LD50 = 1.41 µg/mg) against Acromyrmex balzani ants, surpassing thymol but remaining less potent than synthetic insecticides like deltamethrin .
  • Sublethal effects include increased self-cleaning and walking speed in ants, indicating neurotoxic or irritant properties .
    Application : Primarily explored as a natural insecticide alternative.

Ethyl Chloroacetate

Structural Difference : Ethyl chloroacetate has a simpler ethyl alcohol moiety instead of the branched terpene-derived chain.
Synthetic Utility :

  • Used as a reagent in heterocyclic synthesis, e.g., reacting with 8-hydroxyquinoline to form intermediates for pharmaceuticals .
  • Microwave-assisted synthesis methods improve reaction efficiency compared to conventional heating . Bioactivity: Resulting hybrids (e.g., dihydropyrazol-1-yl-2-(quinolin-8-yloxy) derivatives) show moderate antimicrobial activity, though less potent than standard drugs .

Methyl Dichloroacetate

Structural Difference: Contains two chlorine atoms on the acetyl group, increasing electrophilicity and reactivity. Hazard Profile: Classified as a hazardous chemical (CAS 116-54-1), with dichloroacetates generally associated with higher toxicity due to enhanced lipid solubility and metabolic interference . Applications: Limited to industrial synthesis due to safety concerns.

3,7-Dimethyloct-6-en-1-yl Methyl Carbonate

Structural Analogy : Replaces the chloroacetate group with a methyl carbonate (-O-CO-OCH3).
Application : Patented as a fragrance ingredient, emphasizing the role of ester groups in perfumery. The absence of chlorine likely reduces toxicity and alters volatility compared to chloroacetates .

Data Tables

Table 1: Toxicity and Bioactivity Comparison

Compound LD50 (µg/mg) Key Bioactivity Application Reference
Thymyl Chloroacetate 1.41 Insecticidal, neurotoxic Agrochemicals
Ethyl Chloroacetate N/A Synthetic intermediate Pharmaceutical synthesis
Methyl Dichloroacetate N/A Hazardous, reactive Industrial chemistry
3,7-Dimethyloct-6-en-1-yl Methyl Carbonate N/A Fragrance component Perfumery

Key Research Findings

  • Toxicity Mechanisms : Chloroacetate esters like thymyl chloroacetate likely disrupt neuronal signaling or cuticle integrity in insects, while dichloro derivatives pose higher systemic toxicity risks .
  • Synthetic Flexibility : Ethyl chloroacetate’s versatility in forming heterocycles underscores the reactivity of chloroacetate esters, though terpene-derived variants (e.g., 3,7-dimethyloct-6-en-1-yl) may require tailored methods .
  • Application-Specific Design : The choice between chloroacetate and carbonate esters depends on the desired balance between bioactivity (e.g., insecticidal vs. fragrant properties) .

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